![molecular formula C22H24O2 B1680037 (R,R)-cis-Diethyl tetrahydro-2,8-chrysenediol CAS No. 138090-06-9](/img/structure/B1680037.png)
(R,R)-cis-Diethyl tetrahydro-2,8-chrysenediol
Overview
Description
“(R,R)-cis-Diethyl tetrahydro-2,8-chrysenediol”, also known as “(R,R)-THC”, is a potent subtype-selective ligand . It acts as an agonist at the ERα receptor and an antagonist at the ERβ receptor . .
Physical And Chemical Properties Analysis
“(R,R)-cis-Diethyl tetrahydro-2,8-chrysenediol” has a molecular weight of 320.42 and a formula of C22H24O2 . It is soluble to 100 mM in DMSO and to 100 mM in ethanol . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 519.0±50.0 °C at 760 mmHg, and a flash point of 239.5±24.7 °C .Scientific Research Applications
Neuroprotective Applications
(R,R)-THC has been studied for its potential neuroprotective effects. Research indicates that it may increase neuron-derived cell resilience against oxidative stress . This could be particularly beneficial in the development of therapeutic strategies to delay or prevent the onset of neurodegenerative diseases by restoring neuroprotective pathways.
Estrogen Receptor Modulation
This compound acts as a selective estrogen receptor modulator, functioning as an agonist at the ERα receptor and an antagonist at the ERβ receptor . This dual action makes (R,R)-THC a valuable tool for research into estrogen-related pathways and diseases, including certain types of cancer.
Anti-Cancer Research
(R,R)-THC has been identified as an important anti-cancer drug in studies, showing promise in inhibiting the migration of lung cancer cells and the growth of lung adenocarcinoma cells . Its role as an antiemetic agent also aids in the management of chemotherapy-induced nausea.
Quantification in Cannabis Research
The compound is crucial in the quantification of cannabinoids in cannabis research. Techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to measure the concentration of (R,R)-THC and other cannabinoids, which is essential for quality control and therapeutic applications .
Pharmacological Effects of Cannabinoids
(R,R)-THC is a key component in the study of the pharmacological effects of cannabinoids found in Cannabis sativa. It contributes to the understanding of how these compounds exert their effects on the human body, which is vital for the development of cannabinoid-based medications .
Cognitive and Memory Research
Research suggests that compounds like (R,R)-THC can affect memory and cognitive processes, mediated primarily by brain CB1 receptors. This makes it a significant molecule for studying the impact of cannabinoids on cognitive functions and potential therapeutic applications for cognitive impairments .
Mechanism of Action
Future Directions
In a study, “(R,R)-cis-Diethyl tetrahydro-2,8-chrysenediol” was used to investigate a novel resveratrol-induced pathway that increases neuron-derived cell resilience against oxidative stress . The study found that ERβ/NGB is a novel pathway triggered by low Res concentrations that lead to rapid and persistent NGB accumulation in the cytosol and in mitochondria, where the protein contributes to reducing the apoptotic death induced by hydrogen peroxide (H2O2) . This suggests that “(R,R)-cis-Diethyl tetrahydro-2,8-chrysenediol” could have potential applications in neurodegenerative disease research.
properties
IUPAC Name |
(5R,11R)-5,11-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O2/c1-3-13-9-15-11-17(23)6-8-20(15)22-14(4-2)10-16-12-18(24)5-7-19(16)21(13)22/h5-8,11-14,23-24H,3-4,9-10H2,1-2H3/t13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MASYAWHPJCQLSW-ZIAGYGMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2=C(C=CC(=C2)O)C3=C1C4=C(CC3CC)C=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CC2=C(C=CC(=C2)O)C3=C1C4=C(C[C@H]3CC)C=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040749, DTXSID501017647 | |
Record name | (R,R)-cis-Diethyltetrahydro-2,8-chrysenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6040749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,11-cis-Diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R,R)-cis-Diethyl tetrahydro-2,8-chrysenediol | |
CAS RN |
221368-54-3, 138090-06-9 | |
Record name | 5,11-Diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221368543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,8-Chrysenediol, 5,11-diethyl-5,6,11,12-tetrahydro-, (5R,11R)-rel- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138090069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R,R)-cis-Diethyltetrahydro-2,8-chrysenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6040749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,11-cis-Diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,8-CHRYSENEDIOL, 5,11-DIETHYL-5,6,11,12-TETRAHYDRO-, (5R,11R)-REL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89HTC2NWF3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2,8-CHRYSENEDIOL, 5,11-DIETHYL-5,6,11,12-TETRAHYDRO-, (5R,11R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JDD6B8E8CW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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